![molecular formula C23H22N4O3 B2462355 N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899954-03-1](/img/structure/B2462355.png)

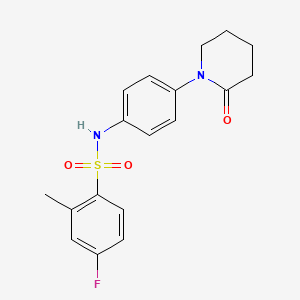

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical and Chemical Properties Analysis

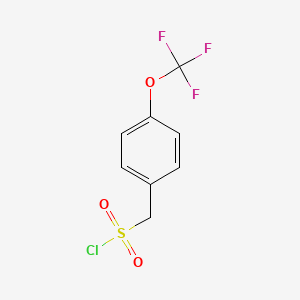

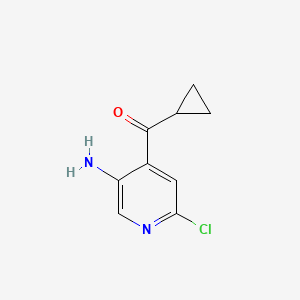

The compound has a molecular weight of 402.454. Unfortunately, other specific physical and chemical properties like melting point, solubility, etc., are not available in the literature.Applications De Recherche Scientifique

Inhibition of Breast Tumor Metastasis

The compound was identified through virtual screening targeting the urokinase receptor (uPAR), leading to the synthesis of analogues demonstrating significant inhibition of breast tumor metastasis. The compounds displayed anti-angiogenic properties, inhibited cell growth, induced apoptosis, and showed leadlike properties in biochemical assays. One particular compound, administered orally, showed a reduction in tumor volumes and less extensive metastasis in NOD-SCID mice inoculated with breast TMD-231 cells, making it a promising candidate for breast cancer treatment and further research in metastasis inhibition (Wang et al., 2011).

Synthesis and Chemical Behavior

In a study focusing on the chemical behavior of related compounds, 4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one reacted with piperidin-2-ylmethanamine to yield products depending on the solvent, temperature, and reaction time, emphasizing the compound's versatility in chemical synthesis and potential for producing a variety of bioactive molecules (Topuzyan et al., 2013).

Inhibitors of Soluble Epoxide Hydrolase

Compounds related to N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide were identified as inhibitors of soluble epoxide hydrolase, an enzyme involved in various physiological processes including inflammation and blood pressure regulation. The study identified critical functional groups and optimization strategies, leading to the discovery of a compound with robust in vivo target engagement, highlighting its potential in disease models related to the enzyme's function (Thalji et al., 2013).

Antituberculosis Activity

A series of compounds were synthesized, and among them, one displayed promising activity against Mycobacterium tuberculosis, demonstrating significant inhibition in vitro and not being cytotoxic at relevant concentrations. This highlights the compound's potential as a starting point for the development of new antituberculosis drugs (Jeankumar et al., 2013).

Orientations Futures

While specific future directions for this compound are not available, compounds with similar structures have been the focus of ongoing research in medicinal chemistry. For example, substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that similar compounds could be of interest in the development of new drugs.

Propriétés

IUPAC Name |

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c28-23(17-6-10-20-21(14-17)30-15-29-20)24-18-7-4-16(5-8-18)19-9-11-22(26-25-19)27-12-2-1-3-13-27/h4-11,14H,1-3,12-13,15H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNJDGMVFXJYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE](/img/structure/B2462277.png)

![2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2462284.png)